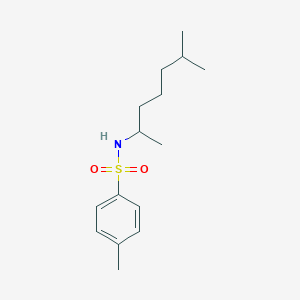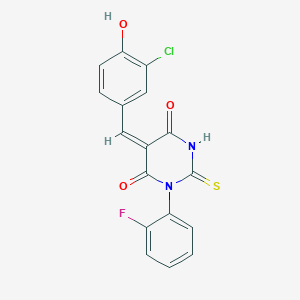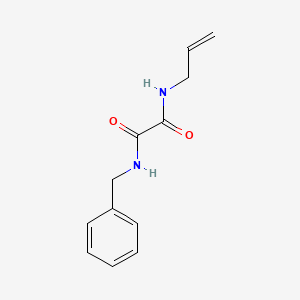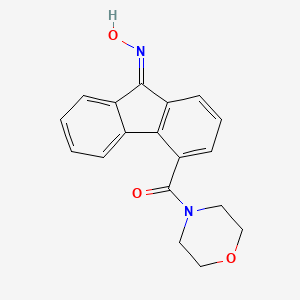
N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide, also known as DMXAA, is a small molecule drug that has been studied for its anti-tumor properties. DMXAA was first identified in the 1980s and has since been synthesized and studied extensively.
Mecanismo De Acción
N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide has been shown to activate the immune system and induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then induce tumor necrosis and inhibit tumor growth. This compound has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-α and IFN-α, which can activate the immune system and induce tumor necrosis. This compound has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide has a number of advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. It can be toxic to normal cells at high concentrations, and its anti-tumor effects can be variable depending on the type of cancer cell line or animal model used.
Direcciones Futuras
There are a number of future directions for research on N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide. One area of research is to identify the optimal dose and regimen for this compound as a potential adjuvant therapy for cancer treatment. Another area of research is to investigate the potential use of this compound in combination with other chemotherapeutic agents. Additionally, there is ongoing research to identify new analogs of this compound that may have improved anti-tumor properties or reduced toxicity to normal cells.
Métodos De Síntesis
N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 1,5-dimethylhexan-3-ol to form the intermediate 4-methylbenzenesulfonyl-1,5-dimethylhexan-3-ol. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to form this compound.
Aplicaciones Científicas De Investigación
N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide has been studied extensively for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. This compound has also been studied as a potential adjuvant therapy for cancer treatment, as it has been shown to enhance the activity of other chemotherapeutic agents.
Propiedades
IUPAC Name |
4-methyl-N-(6-methylheptan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S/c1-12(2)6-5-7-14(4)16-19(17,18)15-10-8-13(3)9-11-15/h8-12,14,16H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAQEYAMBZIULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)CCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5917854.png)
methyl]amino}phenyl)benzamide](/img/structure/B5917862.png)

![2,5-bis(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5917870.png)

![5-[(5-bromo-3-tert-butyl-2-hydroxybenzylidene)amino]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5917889.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-6-methylnicotinohydrazide](/img/structure/B5917892.png)
![1-benzyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5917899.png)
![N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide](/img/structure/B5917908.png)

![N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5917921.png)
![1-(4-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917933.png)
![1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-pyrazole](/img/structure/B5917944.png)
